N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)18(23)22-15-8-6-14(7-9-15)21-16-10-17(24-12(3)4)20-13(5)19-16/h6-12H,1-5H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVPZOIPZWHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction.
Coupling with Aniline Derivative: The pyrimidine core is then coupled with an aniline derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide exhibit potential as anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation, disrupting essential signaling pathways necessary for tumor growth.
2. Enzyme Inhibition
The unique structural features of this compound suggest it may act as an enzyme inhibitor, particularly targeting kinases and other critical enzymes in metabolic pathways. This mechanism is vital in the development of targeted therapies for various diseases, including cancer and metabolic disorders .
Case Studies and Research Findings
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on similar compounds demonstrated their effectiveness in inhibiting the growth of specific cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, suggesting its potential as a therapeutic agent .
Observational Research Framework
Observational research methods have been employed to study the effects of compounds like this compound in clinical settings. This approach allows for real-world data collection on the efficacy and safety of the compound when administered to patients, providing insights into its therapeutic potential .
Future Directions and Research Opportunities
Given the promising applications of this compound, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in human subjects.
- Structural Modifications : Investigating structural analogs to enhance potency and selectivity against target enzymes.
Mechanism of Action
The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physical Properties
Key Observations :
- Core Heterocycles: The pyrimidine core in the target compound contrasts with the thiazole (A28–A35) and pyrazolo-pyrimidine (Example 49) systems.
- Substituent Effects: The isopropoxy and methyl groups in the target compound enhance hydrophobicity compared to the polar chlorophenyl and acetamide groups in A28–A34. Example 49’s fluoro and chromenone substituents increase molecular weight and electronic complexity, likely influencing pharmacokinetics .
- Melting Points : Thiazole derivatives (A28–A35) exhibit higher melting points (190–265°C) due to stronger intermolecular interactions (e.g., π-π stacking, dipole-dipole) compared to the pyrimidine-based target compound and Example 49 .
Spectroscopy :
- 1H-NMR : The target compound’s isopropoxy group would show a septet (δ ~4.5–5.0 ppm, CH) and doublets (δ ~1.2–1.4 ppm, CH₃), distinct from the thiazole protons (δ ~7.0–8.0 ppm) in A28–A35 .
- 13C-NMR : The pyrimidine carbons (δ ~150–160 ppm) differ from the thiazole’s sulfur-adjacent carbons (δ ~165–170 ppm) .
Biological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine Ring : A six-membered heterocyclic aromatic ring with nitrogen atoms, which is known for its role in various biological activities.
- Isobutyramide Moiety : This contributes to the compound's potential therapeutic effects.
The molecular formula for this compound is with a molecular weight of 342.4 g/mol .
This compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways, which can lead to altered cellular responses.
- Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing downstream signaling cascades.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
Anti-inflammatory Activity
There is evidence that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also have therapeutic applications in inflammatory conditions .
Case Studies and Research Findings
A review of recent literature highlights several key findings related to the biological activity of similar compounds:
- Study on Anticancer Activity : A study demonstrated that a related pyrimidine compound significantly inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Testing : In vitro tests showed that certain pyrimidine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
- Inflammation Models : Experimental models of inflammation revealed that related compounds could reduce edema and inflammatory markers, supporting their use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide | Structure | Potential anticancer and anti-inflammatory |
| N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide | Structure | Antimicrobial properties observed |
| N-(3-(2-hydroxyethoxy)-5-bromopyrimidin-4-amino)-benzamide | Structure | Selective kinase inhibition |
Q & A
Q. Methodological solutions :
- Perform solubility assays (e.g., HPLC logP measurement) to correlate hydrophobicity with activity.
- Use powder X-ray diffraction (PXRD) to assess crystallinity and polymorphic effects .
Advanced: What strategies optimize reaction yields in synthesizing isobutyramide derivatives with varying substituents?
Yield optimization involves:
- Temperature control : Higher yields (e.g., 91% for A28, ) are achieved at 80–100°C.
- Catalyst selection : Pd/C or CuI accelerates coupling reactions.
- Purification : Flash chromatography (silica gel, EtOAc/hexane) removes byproducts.
Case study : Substituents on the pyrimidine ring (e.g., -Cl, -CF₃) require tailored conditions. For -CF₃ derivatives (A33), extended reaction times (24–48 hrs) improve yields to 71% .
Advanced: How does modifying substituents on the pyrimidine ring affect pharmacokinetic properties?
Structure-activity relationship (SAR) studies reveal:
Q. Methodology :
- In vitro metabolic assays (e.g., microsomal stability) assess oxidation rates.
- Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes .
Advanced: What analytical techniques resolve ambiguities in tautomeric forms of this compound?
The compound may exist as enol-imine or keto-amine tautomers. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
